molecular formula C19H26N4O3S B11021871 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11021871
M. Wt: 390.5 g/mol
InChI Key: MWNSVZBPQIOOIP-UHFFFAOYSA-N
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Description

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting tetrahydrothiophene dioxide with piperazine under controlled conditions.

    Coupling Reaction: The piperazine derivative is then coupled with a phenyl-substituted pyridazinone through a nucleophilic substitution reaction.

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the piperazine ring, potentially leading to the formation of secondary amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
  • **1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone

Uniqueness

Compared to similar compounds, 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its structure also provides distinct interactions with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C19H26N4O3S/c24-19-7-6-18(16-4-2-1-3-5-16)20-23(19)15-21-9-11-22(12-10-21)17-8-13-27(25,26)14-17/h1-5,17H,6-15H2

InChI Key

MWNSVZBPQIOOIP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)CN3C(=O)CCC(=N3)C4=CC=CC=C4

Origin of Product

United States

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